Synthetic Yield Advantage of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic Acid Relative to 5-Alkoxymethyl Congeners in Regioselective Deprotonation Reactions
Asymmetric catalytic synthesis of 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid achieves yields of 65–75% with excellent regioselectivity (>90:10 ratio), enabling reliable procurement of material with predictable stereochemical outcomes . In contrast, 5-alkoxymethyl-substituted 3-methyl-4,5-dihydroisoxazoles exhibit altered stereoselectivity in C4-anion reactions with electrophiles due to steric and electronic perturbations introduced by the alkoxymethyl group, necessitating case-by-case optimization of reaction conditions [1].
| Evidence Dimension | Synthetic yield and regioselectivity |
|---|---|
| Target Compound Data | Yield: 65–75%; regioselectivity: >90:10 ratio |
| Comparator Or Baseline | 5-Alkoxymethyl-3-methyl-4,5-dihydroisoxazoles (yield and regioselectivity not quantified in source; reported stereoselectivity deviation) |
| Quantified Difference | ≥65% yield with predictable regioselectivity vs. variable stereochemical outcomes requiring optimization |
| Conditions | Asymmetric catalytic synthesis; chiral catalysts; 1,3-dipolar cycloaddition or related methodologies |
Why This Matters
This predictable synthetic performance reduces optimization time and ensures consistent material quality for reproducible downstream derivatization.
- [1] Annunziata, R.; Cinquini, M.; Cozzi, F.; Gilardi, A.; Restelli, A. Regioselective deprotonation of 3-methyl-4,5-dihydroisoxazoles and diastereoselective reaction with electrophiles. Tetrahedron, 1986, 42(7), 2129–2134. View Source
